molecular formula C18H19NO B1293283 4-Azetidinomethyl-4'-methylbenzophenone CAS No. 898777-31-6

4-Azetidinomethyl-4'-methylbenzophenone

Cat. No.: B1293283
CAS No.: 898777-31-6
M. Wt: 265.3 g/mol
InChI Key: BTWWNIWSISRMLK-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid commonly used in medical, environmental, and industrial research. The compound has the molecular formula C18H19NO and a molecular weight of 265.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-methylbenzophenone typically involves the reaction of 4-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 4-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-methylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Azetidinomethyl-4’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Azetidinomethyl-4’-methylbenzophenone can be compared with other benzophenone derivatives, such as:

    4-Methylbenzophenone: Similar in structure but lacks the azetidine moiety, resulting in different chemical and biological properties.

    4-Chlorobenzophenone: Contains a chlorine atom instead of the azetidine moiety, leading to different reactivity and applications.

    4-Hydroxybenzophenone:

Conclusion

4-Azetidinomethyl-4’-methylbenzophenone is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. The compound’s potential biological activity also makes it an interesting candidate for further investigation in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWWNIWSISRMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642785
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-31-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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